2-(7-Hydroxyheptyl)cyclopent-2-en-1-one
Description
2-(7-Hydroxyheptyl)cyclopent-2-en-1-one (CAS: 64831-06-7) is a cyclopentenone derivative with the molecular formula C₁₂H₂₀O₃ and a molecular weight of 212.29 g/mol . Its structure features a cyclopent-2-en-1-one core substituted at the 2-position with a 7-hydroxyheptyl chain. Key properties include:
- Hydrogen bond donors/acceptors: 2 donors, 3 acceptors.
- Rotatable bonds: 7 (due to the heptyl chain).
- Topological polar surface area (TPSA): 57.5 Ų, indicating moderate polarity . The compound’s SMILES notation is C1C(C=C(C1=O)CCCCCCCO)O, and its InChIKey is IUWYHMZSXNYIPM-UHFFFAOYSA-N .
Properties
CAS No. |
33803-57-5 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
2-(7-hydroxyheptyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C12H20O2/c13-10-5-3-1-2-4-7-11-8-6-9-12(11)14/h8,13H,1-7,9-10H2 |
InChI Key |
WDCKVVCOPDJIIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(=C1)CCCCCCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights structural differences and similarities between 2-(7-hydroxyheptyl)cyclopent-2-en-1-one and key analogs:
Physicochemical and Reactivity Differences
- Hydrophobicity : The hydroxyheptyl chain in the target compound increases hydrophilicity (TPSA = 57.5 Ų) compared to cis-jasmone (TPSA ≈ 17 Ų) but reduces volatility, making it less suitable for fragrance applications .
- For example, methyl-substituted cyclopentenones (e.g., 3-methylcyclohex-2-en-1-one) show poor reactivity in tetrazole-catalyzed reactions due to steric factors . Functional Group Influence: The terminal -OH group enables hydrogen bonding and derivatization (e.g., esterification), contrasting with ether (pentyloxy) or amino (dibenzylamino) substituents, which alter electronic profiles .
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